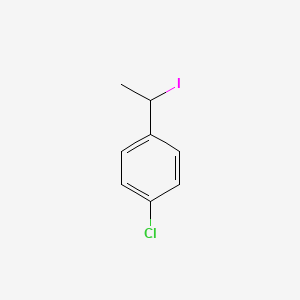
1-Chloro-4-(1-iodoethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(1-iodoethyl)benzene is an organic compound with the molecular formula C8H8ClI It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position and an iodoethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-iodoethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the halogenation of ethylbenzene to introduce the chlorine and iodine substituents. The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) and is carried out under controlled temperature conditions to ensure selective substitution.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(1-iodoethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the iodoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives.
Oxidation: Products include alcohols or ketones.
Reduction: Products include ethylbenzene derivatives.
Scientific Research Applications
1-Chloro-4-(1-iodoethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-4-(1-iodoethyl)benzene exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chlorine and iodine atoms on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
1-Chloro-4-ethylbenzene: Similar structure but lacks the iodine atom.
1-Iodo-4-chlorobenzene: Similar structure but lacks the ethyl group.
1-Chloro-4-(2-iodoethyl)benzene: Similar structure with a different position of the iodine atom.
Properties
Molecular Formula |
C8H8ClI |
|---|---|
Molecular Weight |
266.50 g/mol |
IUPAC Name |
1-chloro-4-(1-iodoethyl)benzene |
InChI |
InChI=1S/C8H8ClI/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3 |
InChI Key |
WTVPBCAJGTXISP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















